N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine
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Overview
Description
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine is a heterocyclic compound characterized by a tetrazine ring substituted with benzyl and diamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine typically involves the reaction of 3,6-diamino-1,2,4,5-tetrazine with benzyl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Tetrazine-3,6-diamine: A simpler analog without the benzyl group.
3,6-Diamino-1,2,4,5-tetrazine: Another analog with different substitution patterns.
3,6-Dihydrazinyl-1,2,4,5-tetrazine: Known for its use in high-energy materials.
Uniqueness
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine stands out due to its unique benzyl substitution, which can enhance its reactivity and potential applications in various fields. The presence of the benzyl group can also influence the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C9H10N6 |
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Molecular Weight |
202.22 g/mol |
IUPAC Name |
3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15) |
InChI Key |
KPMFHSFEJHSXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(N=N2)N |
Origin of Product |
United States |
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